3-Oxaspiro[5.5]undecane-9-carbaldehyde
Description
3-Oxaspiro[5.5]undecane-9-carbaldehyde (CAS: 2092688-34-9) is a spirocyclic compound featuring a six-membered oxacyclic ring fused to a six-membered carbocyclic ring, with a formyl (-CHO) substituent at the 9-position. Its molecular formula is C₁₁H₁₈O₂, and it has an InChI code of InChI=1S/C11H18O2/c12-9-10-1-3-11(4-2-10)5-7-13-8-6-11/h9-10H,1-8H2 . This compound is synthesized via Robinson annulation, where phosphoric acid catalysis improves yield (72%) by minimizing by-product formation compared to traditional basic conditions . The aldehyde functional group renders it reactive in nucleophilic additions and condensation reactions, making it valuable in medicinal chemistry and materials science.
Properties
CAS No. |
2092688-34-9 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
3-oxaspiro[5.5]undecane-9-carbaldehyde |
InChI |
InChI=1S/C11H18O2/c12-9-10-1-3-11(4-2-10)5-7-13-8-6-11/h9-10H,1-8H2 |
InChI Key |
PYFXPRXRDQWABB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C=O)CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxaspiro[5.5]undecane-9-carbaldehyde typically involves the Prins cyclization reaction. The reaction conditions often include the use of catalysts such as Grubbs catalyst in olefin metathesis reactions .
Industrial Production Methods
While specific industrial production methods for 3-Oxaspiro[5This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
3-Oxaspiro[5.5]undecane-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as Grignard reagents and organolithium compounds are employed.
Major Products
Oxidation: 3-Oxaspiro[5.5]undecane-9-carboxylic acid.
Reduction: 3-Oxaspiro[5.5]undecane-9-methanol.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
3-Oxaspiro[5.5]undecane-9-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in targeting specific proteins and enzymes.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and mechanical strength
Mechanism of Action
The mechanism of action of 3-Oxaspiro[5.5]undecane-9-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the MmpL3 protein in Mycobacterium tuberculosis. This protein is essential for the survival of the bacterium, making it a promising target for antituberculosis drugs . The compound’s spirocyclic structure allows it to fit into the active site of the protein, thereby inhibiting its function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Spirocyclic compounds share structural rigidity but differ in heteroatom composition, substituents, and reactivity. Below is a detailed comparison:
Structural and Functional Group Comparisons
Physicochemical Properties
- Polarity : The aldehyde group in 3-Oxaspiro[5.5]undecane-9-carbaldehyde increases electrophilicity compared to the ketone (undecan-9-one) or hydroxyl (9-hydroxyspiro) analogs .
- Thermal Stability : Spirocyclic ketones (e.g., undecan-9-one) demonstrate higher thermal stability (>200°C) due to reduced steric strain .
Key Research Findings
Catalytic Efficiency : Phosphoric acid outperforms Triton B in synthesizing 3-Oxaspiro[5.5]undecane-9-carbaldehyde, reducing by-products by 40% .
Derivatization : Boc-protected analogs (e.g., 3-Boc-3-azaspiro) achieve >90% purity in automated synthesis workflows .
Biological Activity
3-Oxaspiro[5.5]undecane-9-carbaldehyde is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
- Molecular Formula : CHO
- Molecular Weight : 182.26 g/mol
- SMILES : C1CC2(CCC1C=O)CCOCC2
- InChIKey : PYFXPRXRDQWABB-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that 3-oxaspiro[5.5]undecane-9-carbaldehyde exhibits various biological activities, primarily related to its interactions with cellular targets. Its potential effects include:
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals.
- Anti-inflammatory Effects : It could inhibit the production of pro-inflammatory cytokines.
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain pathogens.
The biological activity of 3-oxaspiro[5.5]undecane-9-carbaldehyde is thought to involve several mechanisms:
- Free Radical Scavenging : The aldehyde functional group may play a role in neutralizing reactive oxygen species (ROS).
- Cytokine Modulation : Interaction with signaling pathways that regulate inflammatory responses.
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
Case Studies
-
Antioxidant Study :
- A study evaluated the compound's ability to reduce oxidative stress in vitro using cell lines exposed to hydrogen peroxide. Results indicated a significant decrease in oxidative markers when treated with varying concentrations of 3-oxaspiro[5.5]undecane-9-carbaldehyde.
-
Anti-inflammatory Activity :
- In a murine model, the compound was administered to assess its effect on inflammation induced by lipopolysaccharide (LPS). The results demonstrated a reduction in inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
-
Antimicrobial Testing :
- The compound was tested against several bacterial strains, including E. coli and Staphylococcus aureus, showing promising inhibitory effects at specific concentrations.
Summary of Biological Activities
Structure-Activity Relationship (SAR)
| Compound Variation | Biological Activity | Notes |
|---|---|---|
| 3-Oxaspiro[5.5]undecane-9-carbaldehyde | Antioxidant, Anti-inflammatory | Core structure influences activity |
| Derivatives with halogen substitutions | Enhanced antimicrobial properties | Increased reactivity observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
